molecular formula C10H12Br2 B2364535 1,2-Dibromo-4-butylbenzene CAS No. 1160574-94-6

1,2-Dibromo-4-butylbenzene

Cat. No.: B2364535
CAS No.: 1160574-94-6
M. Wt: 292.014
InChI Key: STZMSCFYHQHBGX-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-butylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a butyl group at the n-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4-butylbenzene typically involves the bromination of n-butylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where n-butylbenzene is reacted with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-butylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromo-4-butylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: It can be used as a probe to study the effects of brominated compounds on biological systems.

    Industrial Applications: It is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-butylbenzene in chemical reactions involves the interaction of its bromine atoms and butyl group with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the butyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-4-butylbenzene is unique due to the specific positioning of the bromine atoms and the butyl group, which can influence its reactivity and applications. The presence of bromine atoms makes it a versatile intermediate for further functionalization in organic synthesis .

Properties

IUPAC Name

1,2-dibromo-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZMSCFYHQHBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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